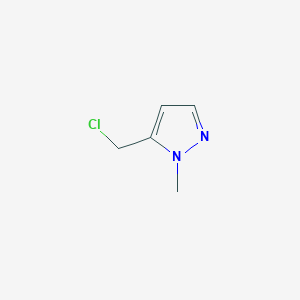
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of the compound is C18H18ClNO2 . The InChI Key is OIMCKZOWSJOMID-UXQCFNEQSA-N. The compound has a molecular weight of 315.79 .Physical And Chemical Properties Analysis
The compound is a white, crystalline powder. It has a molecular weight of 315.79 . It’s soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but insoluble in water. The boiling point of the compound is not available .Scientific Research Applications
Enantioselective Synthesis
- A study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This synthesis involves a nitrile anion cyclization strategy, offering a five-step, chromatography-free process with over 95% yield and 94-99% enantiomeric excess, showcasing the compound's utility in stereoselective organic synthesis (Chung et al., 2005).
Structural Characterization in Foldamers
- Research by Menegazzo et al. (2006) focused on synthesizing a beta-foldamer containing pyrrolidin-2-one rings starting from a derivative of (3S,4R,1'S)-3-amino-2-oxo-1-[1'-(4-methoxyphenylethyl)]pyrrolidine carboxylic acid. This study highlights the importance of such compounds in understanding and designing novel molecular structures (Menegazzo et al., 2006).
Photophysical Properties in Coordination Polymers
- Sivakumar et al. (2011) explored the use of aromatic carboxylic acids, including derivatives similar to (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, in lanthanide-based coordination polymers. Their research offers insights into the synthesis, crystal structures, and photophysical properties of these compounds, contributing to the field of material science (Sivakumar et al., 2011).
Influenza Neuraminidase Inhibition
- A study by Wang et al. (2001) describes the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. This highlights the potential therapeutic applications of pyrrolidine derivatives in antiviral drug development (Wang et al., 2001).
Synthesis of Baclofen and PCPGABA
- Yoshifuji and Kaname (1995) detailed the stereospecific synthesis of Baclofen and PCPGABA via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines, demonstrating the role of such compounds in pharmaceutical synthesis (Yoshifuji & Kaname, 1995).
properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFWUMLKQDFKI-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142204 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1417789-28-6 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)



![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)

